molecular formula C13H16O2 B13002940 2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde

2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde

Cat. No.: B13002940
M. Wt: 204.26 g/mol
InChI Key: FENNTXITNQLYEP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C13H16O2. It is a benzaldehyde derivative, characterized by the presence of a cyclopropyl group, an ethoxy group, and a methyl group attached to the benzene ring. This compound is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde can be achieved through various organic reactions. One common method involves the formylation of a substituted benzene derivative. The reaction typically employs reagents such as cyclopropyl bromide, ethyl alcohol, and formaldehyde under controlled conditions to introduce the cyclopropyl, ethoxy, and formyl groups onto the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and cyclopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: 2-Cyclopropyl-5-ethoxy-4-methylbenzoic acid.

    Reduction: 2-Cyclopropyl-5-ethoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on potential pharmaceutical applications, including drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-ethoxybenzaldehyde
  • 4-Methylbenzaldehyde
  • 2-Ethoxy-4-methylbenzaldehyde

Uniqueness

2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde is unique due to the combination of its cyclopropyl, ethoxy, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-cyclopropyl-5-ethoxy-4-methylbenzaldehyde

InChI

InChI=1S/C13H16O2/c1-3-15-13-7-11(8-14)12(6-9(13)2)10-4-5-10/h6-8,10H,3-5H2,1-2H3

InChI Key

FENNTXITNQLYEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)C2CC2)C=O

Origin of Product

United States

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